Cas no 855417-33-3 (a-Amino-1-methyl-cyclohexaneacetic acid)
a-Amino-1-methyl-cyclohexaneacetic acid Chemical and Physical Properties
Names and Identifiers
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- a-Amino-1-methyl-cyclohexaneacetic acid
- 2-amino-2-(1-methylcyclohexyl)acetic acid
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- Inchi: 1S/C9H17NO2/c1-9(7(10)8(11)12)5-3-2-4-6-9/h7H,2-6,10H2,1H3,(H,11,12)
- InChI Key: ZKVWUXSBUSFWDO-UHFFFAOYSA-N
- SMILES: OC(C(C1(C)CCCCC1)N)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 173
- Topological Polar Surface Area: 63.3
a-Amino-1-methyl-cyclohexaneacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P01JN4Y-250mg |
a-Amino-1-methyl-cyclohexaneacetic acid |
855417-33-3 | 97% | 250mg |
$213.00 | 2024-04-21 | |
| 1PlusChem | 1P01JN4Y-500mg |
a-Amino-1-methyl-cyclohexaneacetic acid |
855417-33-3 | 97% | 500mg |
$306.00 | 2024-04-21 | |
| 1PlusChem | 1P01JN4Y-1g |
a-Amino-1-methyl-cyclohexaneacetic acid |
855417-33-3 | 97% | 1g |
$463.00 | 2024-04-21 | |
| Aaron | AR01JNDA-250mg |
a-Amino-1-methyl-cyclohexaneacetic acid |
855417-33-3 | 97% | 250mg |
$240.00 | 2025-02-13 | |
| Aaron | AR01JNDA-500mg |
a-Amino-1-methyl-cyclohexaneacetic acid |
855417-33-3 | 97% | 500mg |
$353.00 | 2025-02-13 | |
| Aaron | AR01JNDA-1g |
a-Amino-1-methyl-cyclohexaneacetic acid |
855417-33-3 | 97% | 1g |
$526.00 | 2025-02-13 |
a-Amino-1-methyl-cyclohexaneacetic acid Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on a-Amino-1-methyl-cyclohexaneacetic acid
Exploring a-Amino-1-methyl-cyclohexaneacetic acid (CAS No. 855417-33-3): Properties, Applications, and Market Insights
a-Amino-1-methyl-cyclohexaneacetic acid (CAS No. 855417-33-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This cyclohexane derivative, characterized by its unique amino acid structure, plays a pivotal role in drug development and peptide synthesis. Researchers and industry professionals frequently search for "a-Amino-1-methyl-cyclohexaneacetic acid uses" or "CAS 855417-33-3 suppliers," highlighting its growing relevance in modern chemistry.
The molecular structure of a-Amino-1-methyl-cyclohexaneacetic acid features a cyclohexane ring substituted with both amino and carboxylic acid functional groups. This configuration makes it particularly valuable for creating peptide mimetics—compounds designed to mimic natural peptides while offering enhanced stability and bioavailability. Such properties are crucial in addressing current challenges in drug delivery, a topic frequently queried as "improving drug bioavailability 2024" in scientific forums.
In pharmaceutical applications, CAS 855417-33-3 serves as a key intermediate for synthesizing small molecule therapeutics. Its structural rigidity, imparted by the cyclohexane ring, contributes to the development of compounds with precise three-dimensional orientations—a feature highly sought after in "targeted drug design" strategies. Recent publications on "cyclic amino acids in medicine" underscore its potential in treating metabolic disorders and neurological conditions.
The synthesis of a-Amino-1-methyl-cyclohexaneacetic acid typically involves multi-step organic reactions, including hydrogenation and chiral resolution techniques. Process optimization remains a hot topic, with queries like "green synthesis of cyclic amino acids" reflecting the industry's shift toward sustainable chemistry. Manufacturers emphasize high-purity (>98%) grades to meet stringent requirements for GMP-compliant production.
Market analysis reveals increasing demand for 855417-33-3, particularly from North American and European pharmaceutical companies. The compound's pricing trends correlate with broader movements in the "specialty amino acids market," which is projected to grow at 6.2% CAGR through 2027. Suppliers often highlight its availability in both research (<1kg) and bulk (25kg+) quantities to cater to diverse customer needs.
From a regulatory perspective, a-Amino-1-methyl-cyclohexaneacetic acid is classified as non-hazardous under standard handling conditions. Safety data sheets recommend standard laboratory precautions, aligning with general queries about "safe handling of amino acid derivatives." Its environmental profile is favorable compared to aromatic analogues, making it attractive for companies focusing on "green chemistry initiatives."
Innovative applications continue to emerge, particularly in bioconjugation chemistry. The compound's amino group readily participates in coupling reactions, enabling its use in antibody-drug conjugates (ADCs)—a field generating numerous "ADC linker technology" searches. Recent patents demonstrate its utility in creating stable drug-payload linkages while maintaining therapeutic efficacy.
Analytical characterization of CAS 855417-33-3 typically employs HPLC, NMR, and mass spectrometry. Purity verification remains critical, as evidenced by frequent searches for "HPLC methods for amino acid analysis." Chiral purity specifications are particularly stringent when the compound is used in enantioselective synthesis applications.
Storage recommendations for a-Amino-1-methyl-cyclohexaneacetic acid emphasize protection from moisture at controlled room temperature. These protocols address common concerns about "amino acid derivative stability" in long-term storage. The compound demonstrates excellent shelf-life when properly packaged with desiccants—an important consideration for inventory management.
Looking ahead, research into 855417-33-3 derivatives shows promise for next-generation drug candidates. Modified versions incorporating fluorinated or deuterated groups are being explored to enhance metabolic stability, responding to the pharmaceutical industry's focus on "improved pharmacokinetic properties." Such developments position this compound family as valuable tools in addressing current "drug discovery challenges."
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